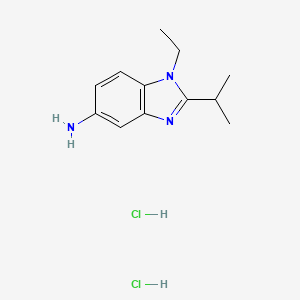
1-Ethyl-2-isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride
Übersicht
Beschreibung
1-Ethyl-2-isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3 and its molecular weight is 276.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-2-isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS Number: 879037-89-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₇N₃·2HCl
- Molecular Weight : 203.283 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 383.4 °C at 760 mmHg
- Flash Point : 185.7 °C
Research indicates that compounds in the benzoimidazole class often exhibit a range of biological activities, primarily through interactions with various biological targets:
- Antimicrobial Activity : Compounds similar to benzoimidazoles have shown significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anticancer Properties : Studies have demonstrated that benzoimidazole derivatives can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling, which is crucial in the inflammatory response.
Case Studies and Research Findings
Detailed Research Findings
- Antimicrobial Studies : In a comprehensive evaluation, various derivatives of benzoimidazoles were tested against multiple bacterial and fungal strains. The results highlighted significant antimicrobial activity, particularly from compounds with halogen substitutions on the aromatic ring .
- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay on several cancer cell lines, including breast and lung cancer cells. The results showed that specific derivatives had IC₅₀ values below 20 µM, indicating strong potential for further development as anticancer agents .
- Mechanistic Insights : Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis, providing insights into their mechanisms of action .
Eigenschaften
IUPAC Name |
1-ethyl-2-propan-2-ylbenzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-4-15-11-6-5-9(13)7-10(11)14-12(15)8(2)3;;/h5-8H,4,13H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZICSUVOAYWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)N=C1C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















